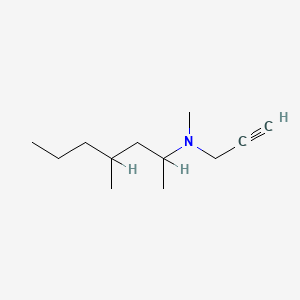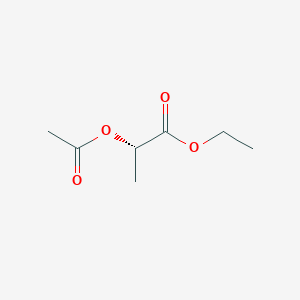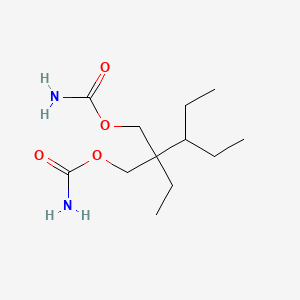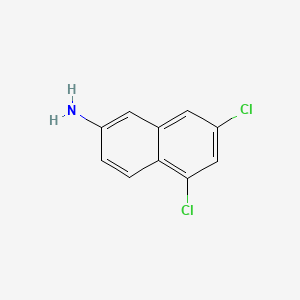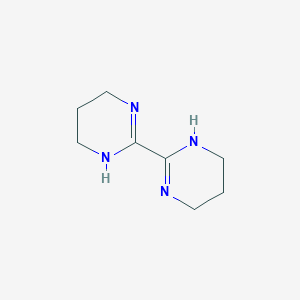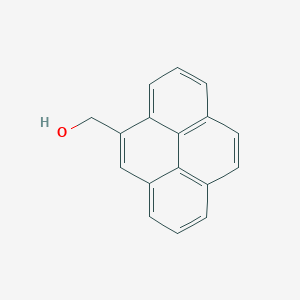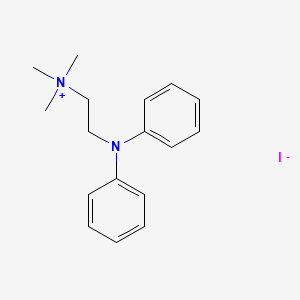
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-7'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by a spiro linkage between isobenzofuran and xanthene moieties, with additional functional groups that enhance its chemical reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
The compound is utilized in biological research for its fluorescent properties. It serves as a fluorescent probe in various assays, enabling the detection and quantification of biological molecules.
Medicine
In medicine, the compound’s fluorescent properties are harnessed for diagnostic purposes. It is used in imaging techniques to visualize cellular and molecular processes, aiding in the diagnosis and study of diseases.
Industry
Industrially, the compound finds applications in the development of sensors and diagnostic tools. Its ability to produce light upon reacting with specific enzymes makes it valuable in environmental monitoring and food safety testing.
Mécanisme D'action
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- involves its interaction with specific molecular targets. In biological systems, the compound’s fluorescent properties are activated upon binding to target molecules, allowing for their detection and visualization. The pathways involved include the activation of fluorescent signals upon enzymatic reactions, which can be detected using specialized equipment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[isobenzofuran-1(3H),10’(9’H)-[9]silaanthracene]-6-carboxylic acid, 2’,7’-bis(dimethylamino)-9’,9’-dimethyl-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
- 6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl b-D-galactopyranoside
Uniqueness
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- stands out due to its specific functional groups that enhance its fluorescent properties. Compared to similar compounds, it offers higher sensitivity and specificity in detecting biological molecules, making it a preferred choice in various scientific applications.
Propriétés
Numéro CAS |
25289-00-3 |
|---|---|
Formule moléculaire |
C25H23NO3 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
6'-(diethylamino)-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C25H23NO3/c1-4-26(5-2)17-11-12-20-23(15-17)28-22-13-10-16(3)14-21(22)25(20)19-9-7-6-8-18(19)24(27)29-25/h6-15H,4-5H2,1-3H3 |
Clé InChI |
UHBOSXNNFXBPBO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


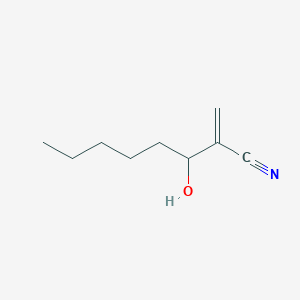
![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)


![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)
